5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
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Overview
Description
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of sulfur atoms makes it susceptible to oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group and other substituents on the quinoline ring can participate in nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial or anticancer activities, although further research is needed to confirm these effects.
Mechanism of Action
The exact mechanism of action for 5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. These interactions could involve binding to active sites or altering the conformation of target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and dithioloquinoline compounds. These compounds share structural features but may differ in their substituents, leading to variations in their chemical and biological properties. For example:
5-benzoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Similar structure but with a benzoyl group instead of a hexanoyl group.
8-ethoxy-5-hexanoyl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Similar structure but with an ethoxy group instead of a methoxy group.
Properties
Molecular Formula |
C19H23NO2S3 |
---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)hexan-1-one |
InChI |
InChI=1S/C19H23NO2S3/c1-5-6-7-8-15(21)20-14-10-9-12(22-4)11-13(14)16-17(19(20,2)3)24-25-18(16)23/h9-11H,5-8H2,1-4H3 |
InChI Key |
HZYXYJULRHHXGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SSC3=S |
Origin of Product |
United States |
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